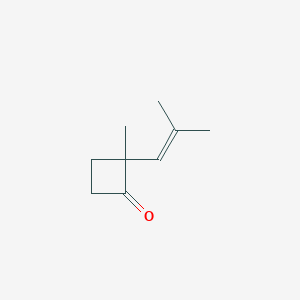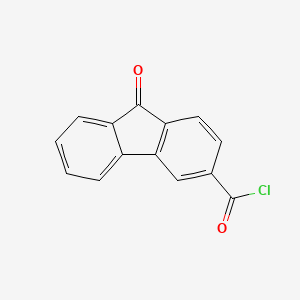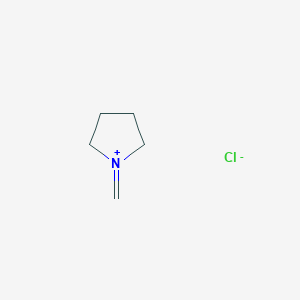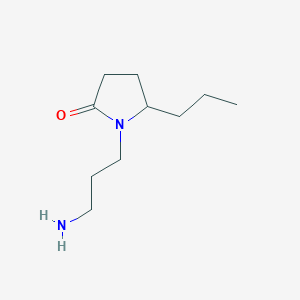
2-Methyl-2-(2-methyl-1-propenyl)cyclobutanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-(2-methyl-1-propenyl)cyclobutanone is an organic compound with the molecular formula C10H16O It is a cyclobutanone derivative, characterized by the presence of a cyclobutane ring substituted with a 2-methyl-2-(2-methyl-1-propenyl) group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-methyl-1-propenyl)cyclobutanone can be achieved through several synthetic routes. One common method involves the [2+2] cycloaddition reaction of alkenes with ketenes. This reaction typically requires the use of a catalyst, such as a transition metal complex, and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired cyclobutanone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. These methods allow for the efficient synthesis of the compound in high yields and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the production rate and minimize the formation of by-products.
化学反応の分析
Types of Reactions
2-Methyl-2-(2-methyl-1-propenyl)cyclobutanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclobutanone ring to cyclobutanol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclobutanol derivatives.
Substitution: Formation of substituted cyclobutanone derivatives.
科学的研究の応用
2-Methyl-2-(2-methyl-1-propenyl)cyclobutanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Methyl-2-(2-methyl-1-propenyl)cyclobutanone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Cyclopentane, (2-methyl-1-propenyl)-: Similar in structure but with a cyclopentane ring instead of a cyclobutane ring.
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-: Contains a cyclopropane ring and a carboxylic acid group.
1-Methyl-1-(2-methyl-2-propenyl)cyclopentane: Similar structure with a cyclopentane ring.
Uniqueness
2-Methyl-2-(2-methyl-1-propenyl)cyclobutanone is unique due to its cyclobutanone ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
特性
分子式 |
C9H14O |
|---|---|
分子量 |
138.21 g/mol |
IUPAC名 |
2-methyl-2-(2-methylprop-1-enyl)cyclobutan-1-one |
InChI |
InChI=1S/C9H14O/c1-7(2)6-9(3)5-4-8(9)10/h6H,4-5H2,1-3H3 |
InChIキー |
SYZYVKKLCULUJS-UHFFFAOYSA-N |
正規SMILES |
CC(=CC1(CCC1=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(1-Benzoyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one](/img/structure/B14650081.png)

![Ethyl 4-oxo[1,1'-biphenyl]-1(4H)-carboxylate](/img/structure/B14650089.png)

![Propanedioic acid, [(4-methylphenyl)methyl]-, dimethyl ester](/img/structure/B14650094.png)

![6-[(4-Butylanilino)methylidene]-3-ethoxycyclohexa-2,4-dien-1-one](/img/structure/B14650101.png)

![1-{8-[2-(2-Methoxyethoxy)ethoxy]octyl}-2-octylcyclopropane](/img/structure/B14650116.png)
![4-Octylphenyl 2-chloro-4-[(4-dodecylbenzoyl)oxy]benzoate](/img/structure/B14650121.png)


![6-[5-(2-Aminophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14650143.png)
![1,1'-[(3-Methylbutane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14650149.png)
